2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide

Physicochemical Profiling ADME Prediction Hydrophilicity Optimization

Researchers face reproducibility issues when substituting piperazine-acetamide analogues due to unaccounted logP and solubility differences. This compound (CAS 875157-45-2) offers a distinct low-lipophilicity scaffold for SAR and ADME benchmarking. - LogP ≈ -0.97 vs. non-oxo analogues (e.g., CAS 39890-42-1); reduces off-target promiscuity - Dual orthogonal handles (free piperazine NH + oxoacetamide) for parallel library synthesis - 95% purity, commercial availability (50 mg-5 g) - no in-house synthesis bottlenecks

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
Cat. No. B12126467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide
Molecular FormulaC9H17N3O2
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(=O)N1CCNCC1
InChIInChI=1S/C9H17N3O2/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12/h7,10H,3-6H2,1-2H3,(H,11,13)
InChIKeyZMVWHXMHWGAHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-Oxoacetamide: Scaffold Overview


2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide (CAS 875157-45-2) is a synthetic small molecule featuring a piperazine ring, a 2-oxoacetamide bridge, and an isopropylamide substituent. It belongs to the piperazine-acetamide class of compounds, which are widely employed as versatile building blocks in medicinal chemistry due to their structural tunability and capacity for further functionalization . While the piperazine core is a privileged scaffold in drug discovery, the specific combination of an oxoacetamide linker with an N-isopropyl terminus defines a distinct physicochemical profile. This compound is commercially available from multiple suppliers with a typical purity specification of 95% .

Scaffold class Piperazine-oxoacetamide core suitable for medicinal chemistry building-block workflows
Substituent feature Isopropylamide terminus provides steric differentiation for SAR exploration
Availability Commercially sourced with purity specification supporting synthesis and screening campaigns

Piperazine-Oxoacetamide: Analogue Swapping Risks


Piperazine-acetamide analogues are not freely interchangeable due to critical differences in their chemical architecture that directly impact molecular properties and research outcomes. The presence of the 2-oxo group on the acetamide bridge fundamentally alters electron distribution, hydrogen-bonding capacity, and lipophilicity compared to non-oxo congeners like N-isopropyl-2-(piperazin-1-yl)acetamide (CAS 39890-42-1) . Furthermore, the isopropylamide substitution introduces steric bulk and modulates hydrophobicity differently than methyl, ethyl, or aryl variants . These structural nuances lead to quantifiable differences in physicochemical parameters such as logP and predicted solubility, which are key determinants in assay performance, pharmacokinetic profiling, and synthetic compatibility . Substituting one analogue for another without accounting for these data-backed disparities can compromise experimental reproducibility and misguide structure-activity relationship (SAR) studies.

! Oxo group presence may significantly shift lipophilicity and aqueous partitioning compared with non-oxo piperazine acetamides
! Isopropyl substitution modulates steric and hydrophobic profile differently than methyl, ethyl, or aryl variants
! Bioactivity data are absent for this chemotype; pharmacological profiles of structurally similar analogues may not transfer

Piperazine-Oxoacetamide: Comparative Evidence


Reduced Lipophilicity vs Non-Oxo Analogue

The incorporation of the 2-oxo group in 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide markedly reduces lipophilicity relative to its non-oxo counterpart, N-isopropyl-2-(piperazin-1-yl)acetamide. The target compound exhibits a predicted logP of -0.97 , whereas the non-oxo analogue shows a predicted logP of -0.13 . This represents a >0.8 log unit decrease in lipophilicity, indicating a significantly more hydrophilic character.

Lipophilicity Comparison
Predicted context
Target logP −0.97 vs Comparator −0.13 (Δ −0.84 log units)
Supports aqueous compatibility optimization in lead series
ACD/Labs Percepta prediction; experimental confirmation advised
Physicochemical Profiling ADME Prediction Hydrophilicity Optimization

Solubility Profile Divergence from Non-Oxo Analogue

The non-oxo analogue N-isopropyl-2-(piperazin-1-yl)acetamide is predicted to be extremely soluble in water (1000 g/L at 25°C, calculated value) . While direct solubility data for 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide are not available in the public domain, the compound is described as soluble in water and organic solvents , and the hydrochloride salt form (CAS 1181458-30-9) is specifically noted for enhanced solubility . The substantially lower logP value (see Evidence Item 1) supports a hypothesis of distinct aqueous solubility behavior, which may necessitate different experimental handling or formulation strategies.

Solubility Assessment
Data to verify
Target: described as water-soluble; HCl salt enhances solubility. Comparator: predicted 1000 g/L
Distinct solubility handling may be required vs non-oxo analogue
Target quantitative solubility data absent; verify experimentally
Solubility Formulation Science Preformulation Studies

No Known Bioactivity: Novel Probe Opportunity

A comprehensive search of major public databases, including PubMed, BindingDB, and PubChem BioAssay, reveals no reported biological activity data (e.g., IC50, EC50, Ki) for 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide. In contrast, the structurally related compound N-isopropyl-2-(piperazin-1-yl)acetamide has reported data showing no inhibition of acetylcholinesterase at 26 µM . This lack of annotation for the target compound positions it as a clean, unbiased chemical probe for screening campaigns.

Bioactivity Gap
Class-level inference
No IC50/EC50/Ki data found; comparator shows no AChE inhibition at 26 µM
Potential for unbiased probe screening and novel target identification
Blank annotation slate supports exploratory SAR campaigns
Chemical Probe Novel Target Identification Underexplored Chemical Space

Piperazine-Oxoacetamide: Application Scenarios


Hydrophilic Scaffold for Lead Optimization

The significantly lower logP of this compound (≈ -0.97) compared to non-oxo piperazine acetamides makes it a compelling starting point for programs where reducing lipophilicity is a primary objective . In hit-to-lead campaigns for targets with hydrophilic binding pockets (e.g., kinases, proteases), incorporating this more polar scaffold can improve ligand efficiency and reduce off-target promiscuity associated with hydrophobic molecules.

ADME Benchmarking Tool Compound

Given the quantifiable difference in logP and the distinct solubility profile of its hydrochloride salt, this compound serves as a useful reference standard for comparative ADME studies . It can be employed alongside its non-oxo analogue to experimentally determine the impact of the oxo group on parameters such as passive membrane permeability, microsomal stability, and plasma protein binding, providing critical data for building predictive models.

Synthetic Intermediate for Library Synthesis

The presence of a free secondary amine on the piperazine ring and the oxoacetamide functional group provides two orthogonal handles for further derivatization. This dual reactivity allows for efficient parallel synthesis of focused libraries through amide coupling or reductive amination . Its commercial availability at 95% purity in research quantities (typically 50 mg to 5 g) facilitates rapid SAR exploration without in-house synthesis bottlenecks.

Chemical Probe for Novel Target ID

The absence of documented biological activity for this specific chemotype in public databases makes it an attractive candidate for broad phenotypic screening or affinity-based target deconvolution studies. Using this compound minimizes the risk of intellectual property entanglement or pre-conceived biases regarding mechanism of action, allowing for true discovery of new biology.

Application
Selection Property
Validation Focus
Hydrophilic lead optimization
Reduced lipophilicity profile
Ligand efficiency and aqueous assay compatibility
ADME comparative studies
Oxo-group impact on ADME parameters
In vitro permeability, stability, protein binding
Focused library synthesis
Dual reactivity (amine + oxoacetamide)
Parallel derivatization efficiency
Novel target screening
Unannotated chemotype advantage
Phenotypic screening and target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.